molecular formula C11H15N3 B1364221 1H-Benzimidazole-2-butanamine CAS No. 39650-64-1

1H-Benzimidazole-2-butanamine

Cat. No. B1364221
CAS RN: 39650-64-1
M. Wt: 189.26 g/mol
InChI Key: GFIQENBZTGDRFF-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-butanamine is a chemical compound with the molecular formula C11H15N3 . It is a type of benzimidazole, a class of compounds that are known for their wide range of biological activities .


Molecular Structure Analysis

The stabilization of the structure of N-Butyl-1H-benzimidazole, a similar compound, is evidenced by the strong intramolecular interaction of σ- and π-electrons of donor bonds C-N, C-C with acceptor bonds C-N, C-C .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to have a variety of biological activities. They are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .

Scientific Research Applications

Antiparasitic Activity

1H-Benzimidazole-2-yl hydrazones have shown significant antiparasitic activity. They have been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin. Specifically, they have shown effectiveness against parasites like Trichinella spiralis .

Antioxidant Activity

These compounds also exhibit antioxidant properties. They have been found to react with various free radicals, demonstrating their potential as antioxidants . They have also shown a good correlation between their relative radical scavenging ability and the experimentally observed trends .

Anticancer Activity

1H-Benzimidazole-2-yl hydrazones have shown promising anticancer activity. They have demonstrated a marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models . Some derivatives have shown high selectivity towards malignantly transformed cells .

Tubulin Polymerization Modulation

These compounds have been found to modulate the polymerization of tubulin. They elongate the nucleation phase and slow down the tubulin polymerization, similar to the effect of nocodazole .

Antibacterial Activity

1H-Benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity . Although the specific activity of 1H-Benzimidazole-2-butanamine is not mentioned, it’s plausible that it may also possess antibacterial properties.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIQENBZTGDRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389804
Record name 1H-Benzimidazole-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-butanamine

CAS RN

39650-64-1
Record name 1H-Benzimidazole-2-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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